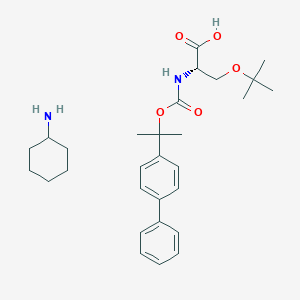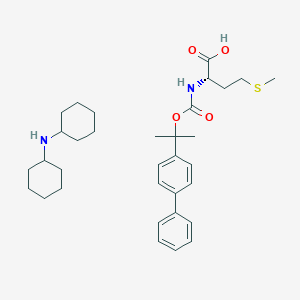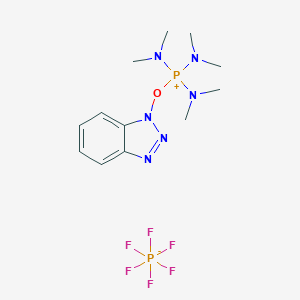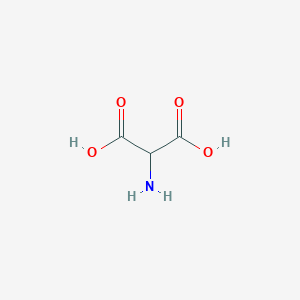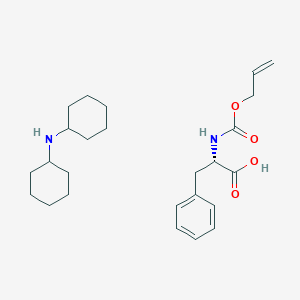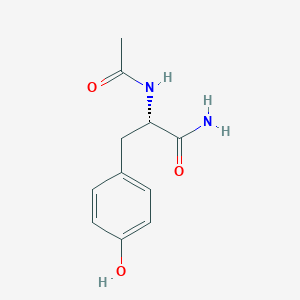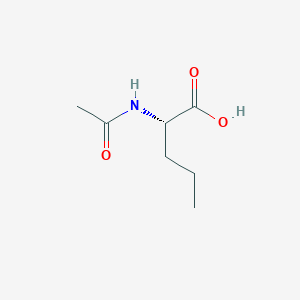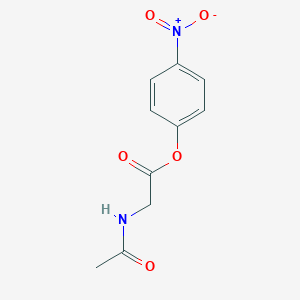
p-Nitrophenyl N-acetylglycinate
Vue d'ensemble
Description
P-Nitrophenyl N-acetylglycinate, also known as 4-Nitrophenyl N-acetyl-b-D-glucosaminide, is a compound used in various applications . It is a widely used hexosaminidase substrate. Enzymatic action cleaves the glycosidic bond and forms 4-nitrophenolate (pNP) which is measured at 405 nm .
Synthesis Analysis
The synthesis of p-Nitrophenyl N-acetylglycinate involves enzymatic hydrolysis . The enzymatic hydrolysis of p-nitrophenyl acetate with carboxylesterase was analyzed by capillary electrophoresis/dynamic frontal analysis (CE/DFA) .Molecular Structure Analysis
The molecular structure of p-Nitrophenyl N-acetylglycinate is complex and involves a serine catalytic triad and the oxygen anion hole at the substrate-binding site .Chemical Reactions Analysis
The chemical reactions involving p-Nitrophenyl N-acetylglycinate are complex and involve enzymatic hydrolysis . The enzymatic hydrolysis of p-nitrophenyl acetate with carboxylesterase was analyzed by capillary electrophoresis/dynamic frontal analysis (CE/DFA) .Applications De Recherche Scientifique
1. Spectrophotometric Assay for Urinary N-acetyl-beta-D-glucosaminidase Activity
- Summary of Application: This assay is used to measure the activity of N-acetyl-beta-D-glucosaminidase in urine, which can be useful in detecting and monitoring renal disorders .
- Methods of Application: The assay involves gel filtration to separate the enzyme from inhibitors in urine, enzymic hydrolysis of p-nitrophenyl-N-acetyl-beta-D-glucosaminide at pH 4.4, and spectrophotometry of the liberated p-nitrophenylate .
- Results or Outcomes: The assay has been demonstrated to be effective in detecting nephrotoxicity in rats after experimental induction of reversible renal insufficiency by intraperitoneal injection of nickel chloride .
2. Remediation of p-Nitrophenol-contaminated Media
- Summary of Application: p-Nitrophenol is a pollutant that is very carcinogenic and tends to persist in water and soil. Various methods have been developed for its determination and removal from contaminated sites .
- Methods of Application: These include electrochemical methods with many electrode modifiers and electroanalytical procedures developed for the detection/quantification of p-NP in contaminated environments. Also, chromatographic and p-NP uptake techniques, particularly adsorption onto various adsorbents (ranging from natural to synthetic), are reviewed .
- Results or Outcomes: The use of microorganisms for the bioremediation of p-NP-contaminated samples and sites has been largely studied and is effective, not forgetting advanced oxidative processes .
3. Esterase Design
- Summary of Application: Esterases are a large family of enzymes with wide applications in the industry. A new esterase was designed to satisfy the needs for better biocatalysts .
- Methods of Application: The ideal spatial conformation of the serine catalytic triad and the oxygen were considered in the design of the new esterase .
- Results or Outcomes: The study does not provide specific results or outcomes .
4. Chymotrypsin Assay
- Summary of Application: Chymotrypsin is a digestive enzyme that cleaves peptide chains at the C-terminal of aromatic amino acids. A p-nitrophenyl ester, p-nitrophenyl acetate, that resembles an aromatic amino acid is used as a substrate in this assay .
- Methods of Application: The assay involves the enzymic hydrolysis of p-nitrophenyl acetate by chymotrypsin, and the concentration of the product, nitrophenolate, can be measured by its absorption of light near 400 nm .
- Results or Outcomes: This assay has been widely used to study the kinetics of chymotrypsin .
5. De Novo Designed Esterase
- Summary of Application: A new esterase was designed to satisfy the needs for better biocatalysts .
- Methods of Application: The ideal spatial conformation of the serine catalytic triad and the oxygen anion hole at the substrate-binding site was constructed by quantum mechanical calculation. The catalytic triad and oxygen anion holes were then embedded in the protein scaffold using the new enzyme protocol in Rosetta 3 .
- Results or Outcomes: The designed esterase had significant lytic activities towards p-nitrophenyl acetate, which was confirmed by point mutations .
6. Alkaline Phosphatase Assay
- Summary of Application: Alkaline Phosphatase is an enzyme that catalyzes the conversion of p-nitrophenyl phosphate into p-nitrophenol .
- Methods of Application: The enzyme and the substrate are confined into liquid crystalline mesophases of phytantriol/H2O containing variable amounts of an additive, sucrose stearate .
- Results or Outcomes: The reaction kinetics of this conversion are investigated in this study .
7. Sucrose-Inducible Expression System
- Summary of Application: A novel sucrose-inducible expression system was developed for the production of biomass-degrading enzymes in Aspergillus niger .
- Methods of Application: The system is based on the host strain Aspergillus niger ATCC 20611 and the β-fructofuranosidase promoter (P fopA). It was used to express a β-glucosidase gene (bgla) from A. niger C112 .
- Results or Outcomes: The production of β-glucosidase reached a titer of 17.84 U/mL. The crude β-glucosidase preparation could remarkably improve glucose yield in the saccharification of pretreated corncob residues when added to the cellulase mixture of Trichoderma reesei QM9414 .
8. Enzymatic Properties of β-N-acetylglucosaminidases
Orientations Futures
The future directions for p-Nitrophenyl N-acetylglycinate involve the design of new esterases to develop a new protocol to satisfy the needs for better biocatalysts . The ideal spatial conformation of the serine catalytic triad and the oxygen anion hole at the substrate-binding site was constructed by quantum mechanical calculation .
Propriétés
IUPAC Name |
(4-nitrophenyl) 2-acetamidoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O5/c1-7(13)11-6-10(14)17-9-4-2-8(3-5-9)12(15)16/h2-5H,6H2,1H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYJPMVGCQNBYPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30408378 | |
| Record name | p-Nitrophenyl N-acetylglycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30408378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
p-Nitrophenyl N-acetylglycinate | |
CAS RN |
3304-61-8 | |
| Record name | p-Nitrophenyl N-acetylglycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30408378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



